2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine
Description
2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine is a substituted phenethylamine derivative featuring a brominated thiophene ring and a methoxyethylamine side chain. Its molecular structure combines a heteroaromatic thiophene core with a halogen (bromine) at the 5-position and a methoxy group at the 2-position of the ethanamine chain.
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H10BrNOS/c1-10-6(3-9)5-2-7(8)11-4-5/h2,4,6H,3,9H2,1H3 |
InChI Key |
OFHQDZYIDQSRQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CSC(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine typically involves the bromination of thiophene followed by the introduction of the methoxyethanamine group. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with 2-methoxyethanamine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethanamine moiety can enhance the compound’s solubility and bioavailability, while the brominated thiophene ring can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Thiophene Derivatives
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine (CAS 1250927-84-4)
- Structural Differences : Chlorine replaces bromine at the 5-position, and the thiophene substitution is at the 2-position instead of 3.
- The shifted thiophene substitution may influence molecular conformation .
1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine
Positional Isomers
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine (EN300-26869281)
- Structural Differences : Bromine at the 5-position of the thiophene, but substitution at the 2-yl position instead of 3-yl.
- Impact : Altered spatial arrangement could affect interactions with biological targets. The 2-yl substitution may lead to different packing in crystal structures or solubility profiles .
Core Structure Variants
2-(2,5-Dimethoxy-4-methylphenyl)-2-methoxyethan-1-amine (BOD)
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine | Not Provided | C₇H₁₀BrNOS | ~242.12 (estimated) | Bromine at 5-thiophene, methoxyethylamine |
| 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine | 1250927-84-4 | C₇H₁₀ClNOS | 191.68 | Chlorine substitution, 2-thiophene |
| BOD | Not Provided | C₁₁H₁₇NO₃ | 211.26 | Dimethoxy-methylphenyl core |
Computational and Analytical Approaches
Biological Activity
2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine is a thiophene derivative with notable biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a brominated thiophene ring and a methoxyethanamine group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications in medicine.
- Molecular Formula : CHBrN\O
- Molecular Weight : 236.13 g/mol
- Structural Characteristics : The compound consists of a thiophene ring substituted at the 5-position with a bromine atom and connected to a methoxyethanamine moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound shows antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
- Anticancer Activity : The compound has been investigated for its anticancer properties, with studies indicating potential cytotoxic effects on cancer cell lines. The proposed mechanisms include modulation of apoptosis pathways and inhibition of cancer cell proliferation.
The biological activity of this compound is thought to involve:
- Enzyme Modulation : Interaction with specific enzymes that are critical for cell survival and proliferation.
- Receptor Binding : Potential binding to receptors involved in cellular signaling pathways, influencing various biological responses.
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity Study :
- Microbial Inhibition Study :
- Research indicated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Bromothiophen-3-yl)-2-methoxyethan-1-amine | Similar thiophene ring with different bromination | Moderate anticancer activity |
| 4-(Bromothiophen-3-yl)boronic acid | Contains boronic acid functionality | Limited antimicrobial activity |
| 4-[ (4-Bromothiophen-3-yl)carbonyl]morpholine | Incorporates a morpholine ring | Anticancer properties noted |
| 2-(4,5-Dibromothiophen-2-YL)-2-methoxyethanamine | Contains additional bromine substituents | Enhanced cytotoxicity observed |
This table illustrates how the unique combination of bromothiophene and methoxyethanamine groups in our compound enhances its biological activity compared to others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
